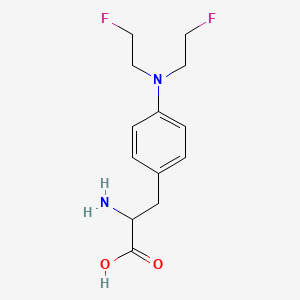
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is a synthetic compound that belongs to the class of phenylalanine derivatives It is structurally characterized by the presence of a bis(2-fluoroethyl)amino group attached to the para position of the phenyl ring of alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine typically involves the nitration of L-phenylalanine to produce 4-nitro-L-phenylalanine. This intermediate is then subjected to reduction to yield 4-amino-L-phenylalanine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the bis(2-fluoroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like 2-fluoroethylamine are used under nucleophilic substitution conditions.
Major Products
The major products formed from these reactions include various substituted phenylalanine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine involves its interaction with cellular DNA. The bis(2-fluoroethyl)amino group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA synthesis and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: A phenylalanine derivative with a bis(2-chloroethyl)amino group instead of bis(2-fluoroethyl)amino.
Chlorambucil: Another nitrogen mustard derivative used in cancer therapy.
Cyclophosphamide: A widely used alkylating agent in chemotherapy.
Uniqueness
3-(p-(Bis(2-fluoroethyl)amino)phenyl)alanine is unique due to the presence of the bis(2-fluoroethyl)amino group, which imparts distinct chemical and biological properties compared to its analogs. This structural modification can influence its reactivity, stability, and interaction with biological targets, potentially offering advantages in specific applications .
Propriétés
Numéro CAS |
4252-40-8 |
|---|---|
Formule moléculaire |
C13H18F2N2O2 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
2-amino-3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18F2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
Clé InChI |
IQLKPDQPLGAXJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCF)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
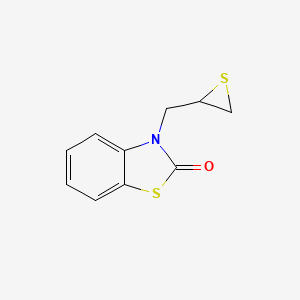
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

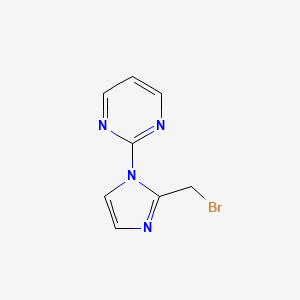
![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
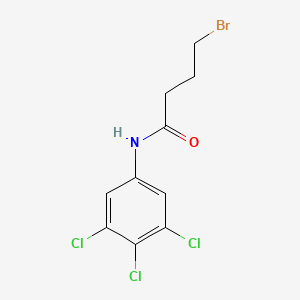
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
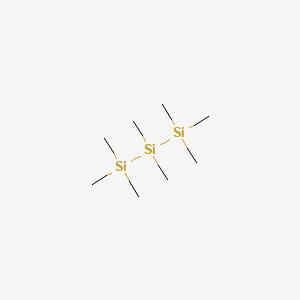

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
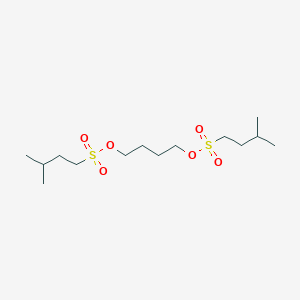
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)

